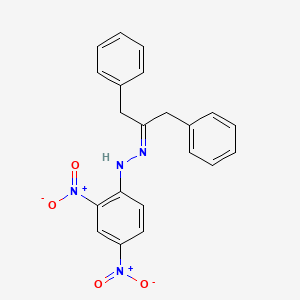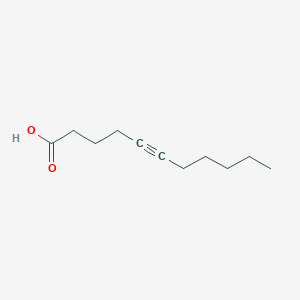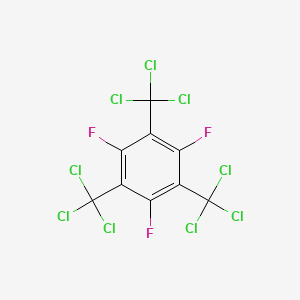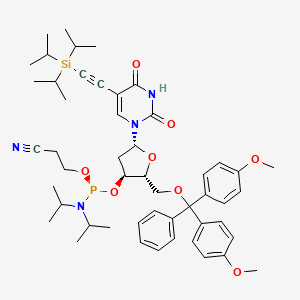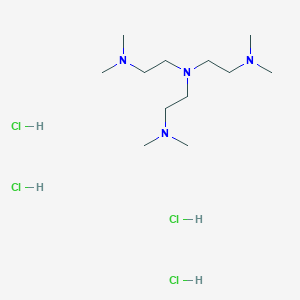
Me6TREN Tetrahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Me6TREN Tetrahydrochloride typically involves the reaction of Tris[2-(dimethylamino)ethyl]amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the tetrahydrochloride salt. The process involves the careful addition of hydrochloric acid to a solution of Tris[2-(dimethylamino)ethyl]amine, followed by crystallization to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and concentration, to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Me6TREN Tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Me6TREN Tetrahydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is employed in studies involving the mobilization of hematopoietic stem and progenitor cells.
Medicine: this compound has potential therapeutic applications in regenerative medicine and stem cell transplantation.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Me6TREN Tetrahydrochloride involves the activation of matrix metallopeptidase-9 (MMP-9) expression and the disruption of the stromal cell-derived factor-1α (SDF-1α)/C-X-C chemokine receptor type 4 (CXCR4) axis. This leads to the mobilization of hematopoietic stem and progenitor cells from the bone marrow into the blood circulation. The compound also targets β-catenin signaling to stimulate intestinal stem cell regeneration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Granulocyte Colony-Stimulating Factor (G-CSF): A cytokine used to mobilize hematopoietic stem cells.
AMD3100: A small molecule that disrupts the SDF-1α/CXCR4 axis to mobilize stem cells.
Uniqueness
Me6TREN Tetrahydrochloride is unique in its ability to efficiently mobilize hematopoietic stem and progenitor cells with greater efficacy than G-CSF or AMD3100. Its dual action on MMP-9 expression and β-catenin signaling pathways also sets it apart from other mobilizing agents .
Eigenschaften
Molekularformel |
C12H34Cl4N4 |
|---|---|
Molekulargewicht |
376.2 g/mol |
IUPAC-Name |
N',N'-bis[2-(dimethylamino)ethyl]-N,N-dimethylethane-1,2-diamine;tetrahydrochloride |
InChI |
InChI=1S/C12H30N4.4ClH/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6;;;;/h7-12H2,1-6H3;4*1H |
InChI-Schlüssel |
XWPUVAUNZAITDT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(CCN(C)C)CCN(C)C.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)
![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)

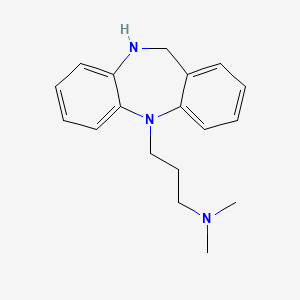
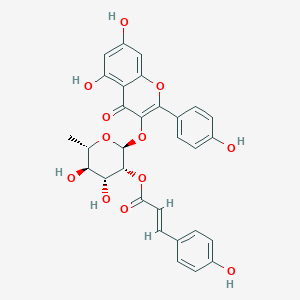
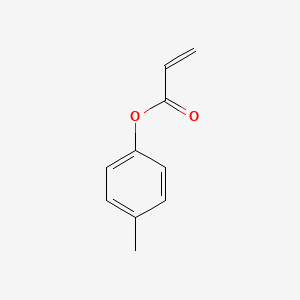
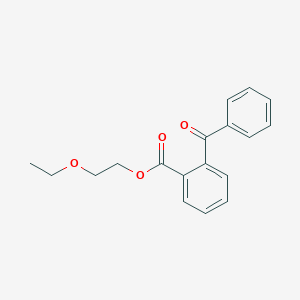
![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)
